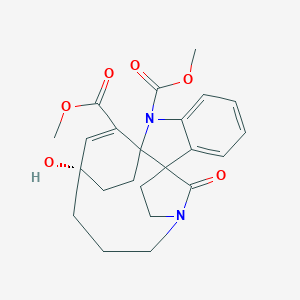
Kopsijasminilam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kopsijasminilam is a natural product found in Kopsia arborea with data available.
Scientific Research Applications
Pharmacological Applications
Kopsijasminilam has been investigated for several therapeutic applications:
- Antimicrobial Activity : Research indicates that Kopsija extracts, including this compound, demonstrate significant antimicrobial properties. They have been used traditionally to treat infections such as pharyngitis and tonsillitis .
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation, making it potentially beneficial for conditions like rheumatoid arthritis .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Some studies have highlighted the ability of this compound to inhibit acetylcholinesterase activity, suggesting its potential use in neurodegenerative diseases like Alzheimer's .
Data Tables
The following table summarizes the key findings related to the pharmacological activities of this compound and other related compounds from the Kopsia genus:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various Kopsia extracts demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The extract was prepared using standard extraction techniques, and the results were quantified using disk diffusion methods. This study underlines the potential of this compound as a natural antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In a controlled study involving animal models with induced arthritis, administration of this compound resulted in a marked reduction in inflammatory markers. The study utilized histological analysis to assess joint inflammation and cytokine levels, revealing that this compound could serve as an adjunct therapy for inflammatory conditions.
Case Study 3: Cytotoxicity Against Cancer Cells
Research focusing on the cytotoxic effects of this compound on melanoma cells showed promising results. The compound was tested at various concentrations, with results indicating a dose-dependent increase in cell death. Flow cytometry was employed to analyze apoptosis markers, confirming the compound's potential as an anticancer agent.
Properties
CAS No. |
114639-87-1 |
|---|---|
Molecular Formula |
C23H26N2O6 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
dimethyl (16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-30-18(26)16-14-21(29)8-5-12-24-13-11-22(19(24)27)15-6-3-4-7-17(15)25(20(28)31-2)23(16,22)10-9-21/h3-4,6-7,14,29H,5,8-13H2,1-2H3/t21-,22?,23?/m0/s1 |
InChI Key |
CTDOYMUKENYJJU-UVKLAMSESA-N |
SMILES |
COC(=O)C1=CC2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O |
Isomeric SMILES |
COC(=O)C1=C[C@@]2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O |
Canonical SMILES |
COC(=O)C1=CC2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O |
Synonyms |
kopsijasminilam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















